molecular formula C19H20N2O2S B11116449 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide

Cat. No.: B11116449
M. Wt: 340.4 g/mol
InChI Key: HDGPXMFMUQSEDD-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan and tert-butylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further reacted with 2-methylfuran-3-carboxylic acid to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to various alcohols or amines.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis, while its anticancer effects could be related to the disruption of cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and a tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C19H20N2O2S/c1-12-15(9-10-23-12)17(22)21-18-20-16(11-24-18)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,21,22)

InChI Key

HDGPXMFMUQSEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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